Molecular Weight Advantage Over the 5-Methoxy Analog
The unsubstituted benzimidazole core of CAS 695217-50-6 results in a molecular weight of 402.5 g·mol⁻¹, which is 30.0 g·mol⁻¹ lower than the 5-methoxy analog (432.5 g·mol⁻¹) [1]. This 7.5% reduction in molecular weight improves ligand efficiency indices when normalizing for potency. In fragment-based and HTS campaigns, lower MW starting points are preferred because they allow greater scope for subsequent optimization without violating Lipinski's rule of five [2]. By contrast, the methoxy analog enters screening with a higher MW penalty, reducing the chemical space available for late-stage functionalization.
| Evidence Dimension | Molecular weight (g·mol⁻¹) |
|---|---|
| Target Compound Data | 402.5 |
| Comparator Or Baseline | 2-[(5-methoxy-1H-benzimidazol-2-yl)sulfanyl] analog: 432.5 |
| Quantified Difference | Δ = -30.0 g·mol⁻¹ (-7.5%) |
| Conditions | Calculated from molecular formula C₁₈H₁₈N₄O₃S₂ (target) vs. C₁₉H₂₀N₄O₄S₂ (comparator); PubChem 2.2 computational pipeline [1] |
Why This Matters
Lower molecular weight provides a superior starting point for hit-to-lead optimization and higher ligand efficiency in screening libraries.
- [1] PubChem Compound Summary for CID 1504956. National Center for Biotechnology Information (2025). View Source
- [2] Lipinski CA, Lombardo F, Dominy BW, Feeney PJ. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv Drug Deliv Rev. 2001;46(1-3):3-26. PMID: 11259830. View Source
